molecular formula C14H16N2OS B2781490 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclopropanecarboxamide CAS No. 476278-39-4

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclopropanecarboxamide

Cat. No.: B2781490
CAS No.: 476278-39-4
M. Wt: 260.36
InChI Key: SSTBQXVINJNSPP-UHFFFAOYSA-N
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Description

“N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclopropanecarboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The compound can be synthesized by the acylation reaction of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile . This process was prepared via a microwave-assisted Gewald reaction with K2CO3 as a heterogeneous solid base catalyst .


Molecular Structure Analysis

The structure of the compound was confirmed by IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction method . The X-Ray diffraction analysis reveals that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar .


Chemical Reactions Analysis

The compound has been used as a key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .

Scientific Research Applications

Antitumor Applications

The compound has been utilized in the synthesis of heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showing high antiproliferative activity against cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).

Heterocyclic Synthesis

This chemical precursor has been integral in creating diverse heterocyclic compounds through reactions with various nitrogen nucleophiles, yielding derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine, suggesting a broad synthetic utility in medicinal chemistry (Mohareb et al., 2004).

Antimicrobial and Antioxidant Properties

Another research focus is the synthesis of novel acyclic and heterocyclic dyes and their precursors based on 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems, which exhibited significant antimicrobial activity against tested organisms and could be applied in dyeing or textile finishing (Shams et al., 2011). Furthermore, compounds synthesized from this chemical scaffold have been evaluated for their antimicrobial and antioxidant activities, indicating potential applications in developing new therapeutic agents (Talupur et al., 2021).

Photocyclization and Photochromic Systems

It has been involved in synthesizing derivatives that undergo reversible photocyclization, producing thermally stable, colored closed-ring forms. This feature is explored for applications in materials science, particularly in developing photochromic systems (Uchida et al., 1990).

Neuropharmacological Potential

Compounds synthesized from this chemical backbone have been screened for their potential antiarrhythmic, serotonin antagonist, and antianxiety activities, suggesting its importance in developing new therapeutic agents for treating various central nervous system disorders (Amr et al., 2010).

Future Directions

The high binding energy for the compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-8-2-5-12-10(6-8)11(7-15)14(18-12)16-13(17)9-3-4-9/h8-9H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTBQXVINJNSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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